molecular formula C22H19Br2NO3 B041716 (1S)-Deltamethrin CAS No. 64364-03-0

(1S)-Deltamethrin

Cat. No.: B041716
CAS No.: 64364-03-0
M. Wt: 505.2 g/mol
InChI Key: OWZREIFADZCYQD-NLWGTHIKSA-N
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Description

(1S)-Deltamethrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture, public health, and residential pest control. The compound is characterized by its high efficacy against a broad spectrum of insect pests and its relatively low toxicity to mammals, making it a popular choice for pest management.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-Deltamethrin involves several key steps, starting from the esterification of 3-phenoxybenzyl alcohol with 2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid. This reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: (1S)-Deltamethrin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites, which are often less toxic than the parent compound.

    Reduction: Reduction reactions can lead to the formation of more stable derivatives.

    Substitution: Substitution reactions can occur at the phenoxy or cyclopropane moieties, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydroxide or organolithium compounds.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

(1S)-Deltamethrin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of pyrethroid insecticides and their interactions with various chemical agents.

    Biology: Employed in research on insect physiology and the development of resistance mechanisms in pests.

    Medicine: Investigated for its potential use in controlling vector-borne diseases such as malaria and dengue fever.

    Industry: Utilized in the development of new formulations and delivery systems for pest control products.

Mechanism of Action

(1S)-Deltamethrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. The compound’s selectivity for insect sodium channels over mammalian channels accounts for its relatively low toxicity to mammals.

Comparison with Similar Compounds

    Permethrin: Another widely used pyrethroid with similar insecticidal properties but different chemical structure.

    Cypermethrin: Known for its high potency and broad-spectrum activity.

    Fenvalerate: Similar in structure and function but with different environmental persistence and toxicity profiles.

Uniqueness of (1S)-Deltamethrin: this compound is unique due to its high efficacy, rapid action, and relatively low mammalian toxicity. Its specific stereochemistry contributes to its potent insecticidal activity and selectivity, making it a valuable tool in integrated pest management programs.

Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZREIFADZCYQD-NLWGTHIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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